Hydrophilicity and Hydrogen Bonding Capacity: Differentiating 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one from 3-Methyl-2-pyrazolin-5-one
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (PubChem CID 246988) possesses a computed XLogP3‑AA value of −0.8, indicating greater hydrophilicity compared to the unsubstituted parent scaffold 3‑methyl‑2‑pyrazolin‑5‑one, which lacks the hydroxyethyl moiety and is more lipophilic [1]. The presence of a primary hydroxyl group at the 4‑position introduces an additional hydrogen bond donor, raising the hydrogen bond donor count to 2 and the hydrogen bond acceptor count to 3, versus the parent pyrazolone's typical donor count of 1 and acceptor count of 2 [2]. This molecular feature is predictive of improved aqueous solubility and the ability to engage in distinct intermolecular interactions in both biological and synthetic contexts.
| Evidence Dimension | Computed hydrophilicity (XLogP3‑AA) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = −0.8; H‑bond donors = 2; H‑bond acceptors = 3 |
| Comparator Or Baseline | 3‑Methyl‑2‑pyrazolin‑5‑one (parent scaffold): XLogP3‑AA ~0.2–0.5 (estimated); H‑bond donors = 1; H‑bond acceptors = 2 |
| Quantified Difference | XLogP3‑AA difference ≈ 1.0–1.3 log units lower for target compound; increase of 1 hydrogen bond donor and 1 hydrogen bond acceptor |
| Conditions | Computed property values derived from PubChem 2025.04.14 release; experimental solubility not reported for target compound in this source. |
Why This Matters
The enhanced hydrophilicity and hydrogen‑bonding capacity differentiate 4‑(2‑hydroxyethyl)‑3‑methyl‑2‑pyrazolin‑5‑one from more lipophilic pyrazolones, making it a more suitable candidate for aqueous‑compatible formulations or for syntheses requiring a hydrophilic handle.
- [1] PubChem. Compound Summary for CID 246988: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed Descriptors for CID 246988. Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, XLogP3‑AA. View Source
